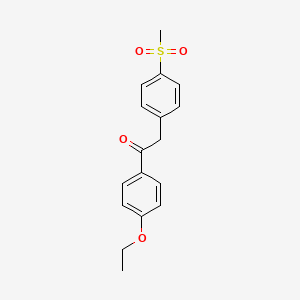

1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone

货号 B1336408

分子量: 318.4 g/mol

InChI 键: KCFDBQJCUNNTHR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06803463B2

Procedure details

Titanium tetrachloride (26 mL) was added to a stirred suspension of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (75.0 g), N-amino-pyridazinium hexafluorophosphate (59.6 g) in DCM (1125 mL) at about 20° C. N-Methyl-pyrrolidinone (23 mL) was added and TMEDA (50 mL) was added over a period of about 4 hours and the reaction mixture heated at 40° C. for 4.5 hours. The reaction mixture was stirred at about 20° C. for about 2 hours and further TMEDA (93 mL) was added over about 15 minutes. The mixture was stirred for about 18 hours and iodine (63 g) was added. After about a further 5 hours, IMS (55 mL) was added, followed by 3.3M hydrochloric acid (1125 mL) and the layers were separated. The organic extract was further washed with 3.3M hydrochloric acid (375 mL), aqueous sodium carbonate solution (20% w/v, 375 mL), aqueous sodium thiosulfate solution (20% w/v, 2×375 mL) and aqueous sodium chloride solution (3% w/v, 2×375 mL). The organic extract was then concentrated by distillation to a residual volume of about 450 mL and iso-octane (about 187 mL) was added at about 38° C. The resultant slurry was cooled to about 0-5° C. and filtered. The crude product was washed with DCM/iso-octane (1:1, 2×150 mL) and iso-octane (400 mL), dried, and then dissolved in acetone (1200 mL). This solution was heated to about 50° C. and treated with charcoal (19 g) for about 1 hour before filtering. The charcoal was washed with hot acetone (750 mL) and the combined filtrates and washings were concentrated by distillation to a residual volume of about 825 mL. Further acetone (375 ml) was added to the concentrate, which was concentrated again to a residual volume of about 825 mL. Maintaining the temperature at about 50° C., water (450 mL) was added over about 1 hour, causing the product to crystallise. After cooling the slurry to about 0-5° C. the product was isolated by filtration, washed with chilled acetone/water (1:1, 2×150 mL), and dried in vacuo at 65° C. to give the title compound as a pale yellow crystalline solid (63.6 g, 68.6%), spectroscopically identical to the product of Example 7.

[Compound]

Name

IMS

Quantity

55 mL

Type

solvent

Reaction Step Six

Quantity

75 g

Type

reactant

Reaction Step Seven

Name

Yield

68.6%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11][C:12]2[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)[CH3:2].F[P-](F)(F)(F)(F)F.[NH2:30][N+:31]1[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=1.CN(CCN(C)C)C.II.Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl.CN1CCCC1=O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([C:12]3[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=3)=[C:36]3[N:31]([N:32]=[CH:33][CH:34]=[CH:35]3)[N:30]=2)=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)CCN(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

93 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)CCN(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

63 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

1125 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

[Compound]

|

Name

|

IMS

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC1=CC=C(C=C1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O

|

|

Name

|

|

|

Quantity

|

59.6 g

|

|

Type

|

reactant

|

|

Smiles

|

F[P-](F)(F)(F)(F)F.N[N+]1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

1125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

26 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[Ti](Cl)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at about 20° C. for about 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for about 18 hours

|

|

Duration

|

18 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After about a further 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was further washed with 3.3M hydrochloric acid (375 mL), aqueous sodium carbonate solution (20% w/v, 375 mL), aqueous sodium thiosulfate solution (20% w/v, 2×375 mL) and aqueous sodium chloride solution (3% w/v, 2×375 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was then concentrated by distillation to a residual volume of about 450 mL and iso-octane (about 187 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at about 38° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resultant slurry was cooled to about 0-5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The crude product was washed with DCM/iso-octane (1:1, 2×150 mL) and iso-octane (400 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in acetone (1200 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This solution was heated to about 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with charcoal (19 g) for about 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before filtering

|

WASH

|

Type

|

WASH

|

|

Details

|

The charcoal was washed with hot acetone (750 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined filtrates and washings were concentrated by distillation to a residual volume of about 825 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further acetone (375 ml) was added to the concentrate, which

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated again to a residual volume of about 825 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Maintaining the temperature at about 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (450 mL) was added over about 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the slurry to about 0-5° C. the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with chilled acetone/water (1:1, 2×150 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 65° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC1=CC=C(C=C1)C1=NN2N=CC=CC2=C1C1=CC=C(C=C1)S(=O)(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 63.6 g | |

| YIELD: PERCENTYIELD | 68.6% | |

| YIELD: CALCULATEDPERCENTYIELD | 68.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |